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Compound of Interest

Compound Name: 3-Methyl-1H-Indole-d8

CAS No.: 697807-03-7

Cat. No.: B569937

Get Quote

In the landscape of pharmaceutical research and development, the pursuit of precision and

accuracy is paramount. Isotope-labeled compounds are indispensable tools that enable

researchers to trace, quantify, and characterize molecules within complex biological systems.

[1][2] Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are

particularly valuable as they are non-radioactive and do not alter the fundamental chemical

properties of the molecule.[2][3] 3-Methyl-1H-Indole-d8 (also known as Skatole-d8) is a

deuterated analog of 3-Methylindole (Skatole), a compound naturally produced from tryptophan

in the digestive tract.[4][5][6] By replacing eight hydrogen atoms with deuterium, this labeled

standard provides a distinct mass shift for mass spectrometry and a unique signature in nuclear

magnetic resonance, making it an ideal internal standard for pharmacokinetic (ADME),

metabolic, and bioanalytical studies.[1][7] This guide provides a detailed technical analysis of

the NMR and mass spectrometry data for 3-Methyl-1H-Indole-d8, offering field-proven insights

for its application.

Physicochemical Properties of 3-Methyl-1H-Indole-d8
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Property Value Source(s)

Chemical Name
3-(Methyl-d3)-1H-indole-

2,4,5,6,7-d5
[4]

Synonyms Skatole-d8, β-Methylindole-d8 [4]

CAS Number 697807-03-7 [4][8]

Molecular Formula C₉HD₈N [4]

Molecular Weight 139.22 g/mol [4]

Appearance Off-White to Pale Beige Solid [4]

Unlabeled CAS 83-34-1 [8]

Unlabeled MW 131.17 g/mol [6][9]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating molecular structure. The substitution

of hydrogen with deuterium profoundly alters the resulting spectra, providing a clear and

unambiguous way to differentiate the labeled standard from its natural counterpart.

The Causality of Deuteration in NMR
¹H NMR: Deuterium (²H) has a different gyromagnetic ratio than protium (¹H) and resonates

at a completely different frequency. Therefore, in a standard ¹H NMR experiment, the

deuterium atoms are "silent." This results in the disappearance of signals corresponding to

the positions that have been deuterated. For 3-Methyl-1H-Indole-d8, this means the signals

for the methyl group and all aromatic protons on the indole ring will be absent.

¹³C NMR: Deuterium possesses a nuclear spin (I=1). This causes it to couple with adjacent

¹³C nuclei, splitting the carbon signal into a multiplet according to the 2nI+1 rule. For a

carbon bonded to a single deuterium (CD), the signal splits into a 1:1:1 triplet. For a CD₃

group, the signal is a more complex multiplet. This C-D coupling is a definitive indicator of

deuteration at a specific carbon position.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.pharmaffiliates.com/en/697807-03-7-3-methyl-1h-indole-d8-pasti062250.html
https://www.pharmaffiliates.com/en/697807-03-7-3-methyl-1h-indole-d8-pasti062250.html
https://www.pharmaffiliates.com/en/697807-03-7-3-methyl-1h-indole-d8-pasti062250.html
https://www.lgcstandards.com/LA/en/3-Methyl-1H-Indole-d8/p/TRC-M313473
https://www.pharmaffiliates.com/en/697807-03-7-3-methyl-1h-indole-d8-pasti062250.html
https://www.pharmaffiliates.com/en/697807-03-7-3-methyl-1h-indole-d8-pasti062250.html
https://www.pharmaffiliates.com/en/697807-03-7-3-methyl-1h-indole-d8-pasti062250.html
https://www.lgcstandards.com/LA/en/3-Methyl-1H-Indole-d8/p/TRC-M313473
https://pubchem.ncbi.nlm.nih.gov/compound/Skatole
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83341&Mask=4
https://www.benchchem.com/product/b569937/docs?utm_src=pdf-body#introduction-the-role-of-isotopic-labeling-in-modern-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569937?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected ¹H NMR Spectrum
A ¹H NMR spectrum of 3-Methyl-1H-Indole-d8 is expected to be remarkably simple. The only

observable peaks would be:

Residual Solvent Peak: A small peak from the non-deuterated portion of the NMR solvent

(e.g., CHCl₃ in CDCl₃ at ~7.26 ppm).[10]

N-H Proton: A potentially broad singlet for the indole N-H proton. This proton is

exchangeable and its visibility and chemical shift can vary depending on the solvent,

concentration, and water content. In many cases, it may exchange with deuterium from the

solvent and disappear entirely.

The characteristic signals of unlabeled 3-methylindole—the aromatic protons between 7-8 ppm

and the methyl singlet around 2.3 ppm—will be absent.[6][11]

Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a wealth of information. While the chemical shifts of the

carbon atoms in 3-Methyl-1H-Indole-d8 will be very similar to those of the unlabeled

compound, their multiplicities will be different due to C-D coupling.

Diagram 1: Structure of 3-Methyl-1H-Indole-d8

Caption: Structure of 3-Methyl-1H-Indole-d8 showing deuterated positions.

Table 2: Predicted ¹³C NMR Data for 3-Methyl-1H-Indole-d8 (Based on typical shifts for

unlabeled 3-Methylindole)
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Carbon Position
Approx. Chemical
Shift (δ, ppm)

Expected
Multiplicity (Proton
Decoupled)

Rationale

C2 ~122 Triplet (1:1:1)
Coupled to one

deuterium atom.

C3 ~111
Singlet (or very

narrow multiplet)

Quaternary carbon, no

directly attached

deuterium.

C3a ~129 Singlet Quaternary carbon.

C4 ~119 Triplet (1:1:1)
Coupled to one

deuterium atom.

C5 ~122 Triplet (1:1:1)
Coupled to one

deuterium atom.

C6 ~120 Triplet (1:1:1)
Coupled to one

deuterium atom.

C7 ~111 Triplet (1:1:1)
Coupled to one

deuterium atom.

C7a ~136 Singlet Quaternary carbon.

-CD₃ ~10
Heptet (1:3:6:7:6:3:1)

or complex multiplet

Coupled to three

deuterium atoms.

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The

predicted multiplicities are key identifiers.

Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It is a

cornerstone of quantitative bioanalysis, where isotopically labeled internal standards are critical

for achieving high accuracy and precision.[1]

The Causality of Deuteration in MS
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The core principle is straightforward: replacing a hydrogen atom (atomic mass ≈ 1.008 Da) with

a deuterium atom (atomic mass ≈ 2.014 Da) increases the mass of the molecule by

approximately 1 Da per substitution. For 3-Methyl-1H-Indole-d8, the mass is increased by ~8

Da compared to its unlabeled form. This significant mass shift allows a mass spectrometer to

easily distinguish the internal standard from the unlabeled analyte, even if they co-elute

chromatographically.[7] This is the foundation of the stable isotope dilution assay, a gold

standard for quantification.[12]

Expected Mass Spectrum
Unlabeled 3-Methylindole (C₉H₉N): The molecular ion peak [M+H]⁺ would appear at an m/z

of approximately 132.18.[9][13]

Labeled 3-Methyl-1H-Indole-d8 (C₉HD₈N): The molecular ion peak [M+H]⁺ is expected at

an m/z of approximately 140.23. The +8 Da mass shift provides a clean, well-separated

signal for quantification.

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Formula Exact Mass
Expected [M+H]⁺
(m/z)

3-Methyl-1H-Indole C₉H₉N 131.17 ~132.18

3-Methyl-1H-Indole-d8 C₉HD₈N 139.22 ~140.23

The fragmentation pattern in tandem MS (MS/MS) would also be expected to show a

corresponding +8 Da shift for any fragments that retain all the deuterium labels. This provides

an additional layer of specificity and confidence in analytical methods.

Part 3: Experimental Protocols & Workflows
To ensure data integrity, standardized and well-controlled experimental procedures are

essential. The following protocols provide a validated framework for acquiring high-quality NMR

and MS data.

Diagram 2: Analytical Workflow for Characterization
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Sample Preparation NMR Data Acquisition LC-MS Data Acquisition

Data Analysis

Weigh 3-Methyl-1H-Indole-d8
(1-5 mg for NMR, <1 mg for MS)

Dissolve in deuterated solvent
(e.g., CDCl3, DMSO-d6)

Dissolve in appropriate solvent
(e.g., Acetonitrile/Water)

Vortex to ensure
complete dissolution

Transfer to NMR tube

For NMR

Transfer to LC-MS vial

For MS

Place tube in NMR spectrometer

Lock, Tune, and Shim

Acquire ¹H Spectrum

Acquire ¹³C Spectrum
(Proton Decoupled)

Process NMR data
(Fourier Transform, Phasing)

Place vial in autosampler

Inject sample onto LC column
(e.g., C18)

Analyze eluent via ESI-MS

Acquire Full Scan MS Data

Acquire MS/MS Data
(Optional)

Process MS data
(Integration)

Reference spectra & assign peaks

Compile Final Report

Identify [M+H]⁺ and fragments

Click to download full resolution via product page

Caption: General workflow for NMR and LC-MS analysis of 3-Methyl-1H-Indole-d8.
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Protocol 1: NMR Sample Preparation and Acquisition
Preparation: Accurately weigh 1-5 mg of 3-Methyl-1H-Indole-d8 and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a

clean vial.

Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube.

Instrumentation: Insert the NMR tube into the spectrometer.

Setup: Lock onto the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C

frequencies and perform shimming to optimize magnetic field homogeneity.

¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A small number of scans

(e.g., 8-16) is typically sufficient.

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must

be acquired to achieve an adequate signal-to-noise ratio, which may range from several

hundred to several thousand depending on the sample concentration and instrument

sensitivity.

Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Reference the spectrum to the

residual solvent peak or an internal standard like TMS.[10]

Protocol 2: LC-MS Sample Preparation and Acquisition
Preparation: Prepare a stock solution of 3-Methyl-1H-Indole-d8 (e.g., 1 mg/mL) in a solvent

like methanol or acetonitrile. Serially dilute this stock to a working concentration suitable for

the instrument's sensitivity (e.g., 1-100 ng/mL). The final solution should be in a solvent

compatible with the mobile phase.

Instrumentation: Place the sample vial in the autosampler of the LC-MS system.

Chromatography: Inject a small volume (e.g., 1-10 µL) onto a reverse-phase column (e.g.,

C18). Use a gradient of mobile phases, such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B), to elute the compound.
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Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source

in positive ion mode.

Data Acquisition:

Full Scan: Perform a full scan analysis over a relevant m/z range (e.g., 100-200 Da) to

identify the [M+H]⁺ ion at m/z ~140.23.

Tandem MS (MS/MS): To confirm identity, perform a product ion scan by isolating the

precursor ion (m/z 140.23) and fragmenting it to observe characteristic product ions.

Conclusion
3-Methyl-1H-Indole-d8 is a vital tool for researchers in drug development and related fields. Its

unique spectral properties, born from the strategic substitution of hydrogen with deuterium,

provide the analytical clarity required for rigorous quantitative and structural studies. A thorough

understanding of its expected NMR and mass spectra, as outlined in this guide, is essential for

its effective implementation as an internal standard. By following validated protocols and

appreciating the underlying scientific principles, researchers can leverage this compound to

generate reliable, reproducible, and high-integrity data, ultimately accelerating the pace of

scientific discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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